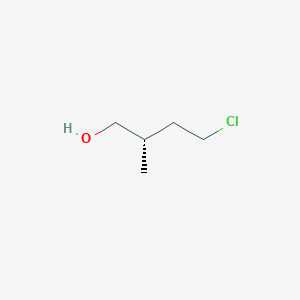
(2S)-4-Chloro-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Chloro-2-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Chloro-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of 2-methylbutan-1-ol using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methylbutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-4-Chloro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-Chloro-2-methylbutanal or 4-Chloro-2-methylbutanone.
Reduction: 4-Chloro-2-methylbutane.
Substitution: 4-Hydroxy-2-methylbutan-1-ol or 4-Amino-2-methylbutan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-4-Chloro-2-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-Chloro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(2R)-4-Chloro-2-methylbutan-1-ol: The enantiomer of (2S)-4-Chloro-2-methylbutan-1-ol, which has different stereochemistry.
4-Chloro-2-methylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Chloro-2-methylbutanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. Its chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
66261-44-7 |
|---|---|
Fórmula molecular |
C5H11ClO |
Peso molecular |
122.59 g/mol |
Nombre IUPAC |
(2S)-4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
RMPDSRDWNMVNNJ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CCCl)CO |
SMILES canónico |
CC(CCCl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
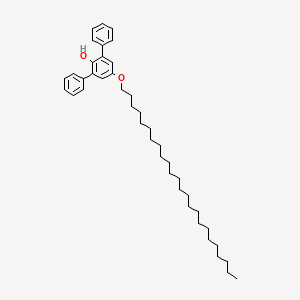
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
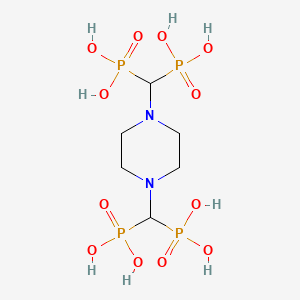

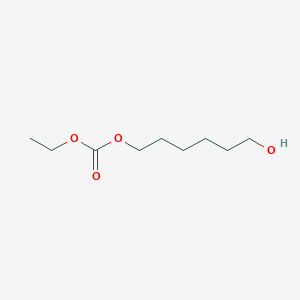

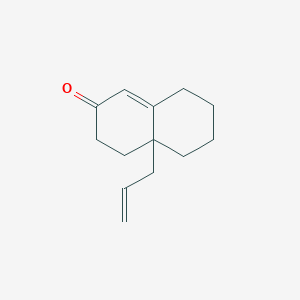
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
